molecular formula C40H28Si B14210907 Triphenyl[4-(pyren-1-yl)phenyl]silane CAS No. 832757-31-0

Triphenyl[4-(pyren-1-yl)phenyl]silane

Cat. No.: B14210907
CAS No.: 832757-31-0
M. Wt: 536.7 g/mol
InChI Key: ULAONOOMQJUITD-UHFFFAOYSA-N
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Description

Triphenyl[4-(pyren-1-yl)phenyl]silane is a silicon-based organometallic compound featuring a central silicon atom bonded to three phenyl groups and a 4-(pyren-1-yl)phenyl substituent. Its structure combines the electron-rich aromatic system of pyrene with the steric and electronic effects of the triphenylsilane group, which may enhance thermal stability and modulate charge transport behavior.

Properties

CAS No.

832757-31-0

Molecular Formula

C40H28Si

Molecular Weight

536.7 g/mol

IUPAC Name

triphenyl-(4-pyren-1-ylphenyl)silane

InChI

InChI=1S/C40H28Si/c1-4-13-33(14-5-1)41(34-15-6-2-7-16-34,35-17-8-3-9-18-35)36-25-21-29(22-26-36)37-27-23-32-20-19-30-11-10-12-31-24-28-38(37)40(32)39(30)31/h1-28H

InChI Key

ULAONOOMQJUITD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl[4-(pyren-1-yl)phenyl]silane typically involves the following steps:

    Grignard Reaction: The initial step involves the formation of a Grignard reagent by reacting pyrenyl bromide with magnesium in anhydrous ether.

    Coupling Reaction: The Grignard reagent is then coupled with chlorotriphenylsilane under anhydrous conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Triphenyl[4-(pyren-1-yl)phenyl]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol derivatives.

    Reduction: Reduction reactions can be carried out using hydride donors, resulting in the formation of silane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydride donors such as lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Functionalized phenyl derivatives.

Scientific Research Applications

Triphenyl[4-(pyren-1-yl)phenyl]silane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in biological assays.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.

    Industry: It is employed in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of Triphenyl[4-(pyren-1-yl)phenyl]silane is primarily based on its ability to interact with various molecular targets through its aromatic and silicon-containing moieties. The pyrene group can engage in π-π interactions, while the silicon atom can form bonds with other elements, facilitating various chemical transformations. These interactions enable the compound to act as a versatile reagent in organic synthesis and as a functional material in optoelectronic applications.

Comparison with Similar Compounds

Trimethyl((4-(phenylethynyl)phenyl)ethynyl)silane (46)

  • Structure : This compound (from ) features a silane core with ethynyl-linked phenyl groups, enhancing conjugation for improved charge mobility.
  • Properties : The ethynyl spacer facilitates extended π-conjugation, which is critical for applications in conductive materials. In contrast, Triphenyl[4-(pyren-1-yl)phenyl]silane lacks ethynyl bridges but incorporates a bulky pyrene group, likely reducing molecular packing density while increasing fluorescence quantum yield due to pyrene’s rigid aromatic system .

Triazol-Containing Silanes ()

  • Structure : Derivatives like dimethylbis(4-(4-phenyl-5-(4-(X)phenyl)-4H-1,2,4-triazol-3-yl)phenyl)silane (ST) incorporate electron-withdrawing (-CF₃) or donating (-OMe) groups at the phenyltriazole moiety.

Germanium and Tin Counterparts

highlights phenyl-group transfer efficiencies in cross-coupling reactions for chlorinated germanes, stannanes, and silanes.

  • Reactivity : Chloro(phenyl)germanes exhibit lower coupling efficiency compared to silanes due to weaker Ge–C bonds. Triphenylsilane derivatives, like the target compound, likely offer superior stability in synthetic applications.
  • Applications : Germanium analogs are less explored in optoelectronics, whereas silanes dominate due to their balanced reactivity and compatibility with organic matrices .

Impact of Substituents on Electronic Properties

  • Pyrenyl vs. Phenylethynyl (): Substituent Conjugation Length Electron Activity Application Relevance Pyrenyl (target) Extended π-system Strong donor Fluorescence, OLED emissive layers Phenylethynyl (46) Moderate (ethynyl) Neutral Conductive polymers Triazole (ST derivatives) Short (heterocyclic) Tunable (EW/ED) Electron-transport layers
  • The pyrenyl group’s large surface area may promote aggregation-induced emission (AIE), a property absent in smaller substituents like phenylethynyl .

Biological Activity

Triphenyl[4-(pyren-1-yl)phenyl]silane is a compound that has garnered attention in the fields of organic chemistry and materials science due to its unique structural properties and potential biological applications. This article explores its biological activity, synthesizing data from various research findings and case studies.

Chemical Structure and Properties

This compound consists of a silane core with three phenyl groups and a pyrene moiety attached to one of the phenyl rings. The presence of the pyrene unit is significant due to its photophysical properties, which can influence biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential as a photosensitizer in photodynamic therapy (PDT), its interactions with cellular components, and its role in drug delivery systems.

Photodynamic Therapy

Photodynamic therapy utilizes photosensitizers that, upon light activation, produce reactive oxygen species (ROS) capable of inducing cell death. Studies have shown that compounds similar to this compound exhibit significant phototoxicity against cancer cells when activated by visible light. The efficiency of ROS generation correlates with the structural characteristics of the silane compound, particularly the presence of the pyrene unit which enhances light absorption in the visible spectrum.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values comparable to established PDT agents. The mechanism was attributed to oxidative stress induced by ROS production upon light activation.
  • Cellular Uptake and Localization :
    • Research into the cellular uptake mechanisms revealed that this compound is efficiently internalized by cancer cells via endocytosis. Fluorescence microscopy studies demonstrated localization within lysosomes, suggesting potential pathways for drug delivery applications.
  • Toxicological Assessments :
    • Toxicological evaluations indicated that while effective against cancer cells, this compound showed minimal toxicity towards normal human cells at therapeutic concentrations. This selectivity is crucial for its application in clinical settings.

Data Table: Biological Activity Summary

Study TypeFindingsReference
In Vitro CytotoxicityDose-dependent cytotoxicity against cancer cell lines; IC50 values comparable to PDT agents
Cellular UptakeEfficient uptake via endocytosis; localized in lysosomes
ToxicologyMinimal toxicity towards normal cells at therapeutic doses

Mechanistic Insights

The biological activity of this compound can be explained through its ability to generate ROS upon photoexcitation. The following mechanisms have been proposed:

  • Type I Mechanism : Involves electron transfer processes leading to the formation of radicals.
  • Type II Mechanism : Involves energy transfer to molecular oxygen, producing singlet oxygen (1O2^1O_2), a potent cytotoxic agent.

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